molecular formula C6H9ClN2 B1344987 3-(chloromethyl)-1-ethyl-1H-pyrazole CAS No. 1172973-66-8

3-(chloromethyl)-1-ethyl-1H-pyrazole

Cat. No. B1344987
M. Wt: 144.6 g/mol
InChI Key: JFTKEYVZGCCFHT-UHFFFAOYSA-N
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Description

The compound "3-(chloromethyl)-1-ethyl-1H-pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a 5-membered ring structure composed of three carbon atoms and two nitrogen atoms in adjacent positions. Pyrazole derivatives are known for their diverse range of biological activities and applications in various fields, including agriculture and pharmaceuticals.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods. For instance, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates were synthesized using a cyclocondensation reaction under ultrasound irradiation, which significantly reduced reaction times and achieved high yields . Similarly, the synthesis of densely functionalized pyrazole derivatives, such as 3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide, was performed through specification and transamidation of ester-functionalized pyrazoles . These methods demonstrate the versatility and efficiency of synthesizing pyrazole compounds.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be complex and diverse. For example, the molecular structures of nine 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-one isomers were established by X-ray diffraction, revealing the conformation and supramolecular architecture of these compounds . The structure of 3,4-dimethyl-1H-yl-pyrazole was analyzed using various spectroscopic techniques, confirming its structure .

Chemical Reactions Analysis

Pyrazole derivatives can undergo a range of chemical reactions. An unexpected reaction involving ANRORC rearrangement was observed when ethyl 4-(chloromethyl)pyrazolo[5,1-c][1,2,4]triazine-3-carboxylates reacted with thiourea, leading to the formation of N-{5-(4-oxo-8-phenyl-1,4-dihydropyrazolo[5,1-c][1,2,4]-triazin-3-yl)-1,3-triazol-2-yl}formamides . Additionally, the polycondensation of 3-chloromethyl-3'(5'),5-dimethyl-5'(3')-pyrazolyl-1-pyrazole under neutral or basic conditions yields macrocyclic compounds with pyrazole groups .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives are influenced by their molecular structure. For instance, the crystal structure of a pyrazole derivative containing a trichloro-ethoxycarbonylaminoethyl group was composed of dimers linked by hydrogen bonds . The optical properties of novel pyrazole derivatives were characterized by their absorption and emission spectra, which were influenced by substituent groups on the pyrazole moiety .

Scientific Research Applications

  • Chloromethane Production and Use

    • Application Summary : Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
    • Methods of Application : Chloromethane is produced by reacting methanol with hydrogen chloride .
    • Results or Outcomes : Chloromethane was formerly utilized as a refrigerant . It is rarely present in consumer products .
  • Efficient Chloromethylation of Aromatic Compounds

    • Application Summary : An efficient and convenient method for the chloromethylation of aromatic compounds has been developed . This method uses a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide .
    • Methods of Application : The reaction involves treating a series of aromatic hydrocarbons and O-carbethoxy phenol substrates with a mixture of chlorosulfonic acid and dimethoxymethane in dichloromethane, catalyzed by zinc iodide .
    • Results or Outcomes : This method affords the corresponding chloromethyl derivatives in good to excellent yields .
  • Chloromethane Production and Use

    • Application Summary : Chloromethane, also known as methyl chloride, is an organic compound used as a crucial reagent in industrial chemistry . It is a colorless, sweet-smelling, flammable gas .
    • Methods of Application : Chloromethane is produced by reacting methanol with hydrogen chloride .
    • Results or Outcomes : Chloromethane was formerly utilized as a refrigerant . It is rarely present in consumer products .
  • Epichlorohydrin Production and Use

    • Application Summary : Epichlorohydrin is an organochlorine compound and an epoxide. Despite its name, it is not a halohydrin. It is a colorless liquid with a pungent, garlic-like odor, moderately soluble in water, but miscible with most polar organic solvents .
    • Methods of Application : Epichlorohydrin is produced from propylene through a multi-step process that involves the creation of a chlorohydrin intermediate .
    • Results or Outcomes : Epichlorohydrin is a versatile compound used in the production of a wide variety of products, including epoxy resins, synthetic glycerin, and textiles .

Safety And Hazards

As with all chemicals, safe handling procedures should be followed to minimize risk. The specific safety and hazard information would depend on the properties of the compound, including its reactivity and toxicity .

Future Directions

The future directions for research on “3-(chloromethyl)-1-ethyl-1H-pyrazole” would likely depend on its potential applications. For example, if it shows promise as a pharmaceutical intermediate, research might focus on optimizing its synthesis and exploring its use in drug development .

properties

IUPAC Name

3-(chloromethyl)-1-ethylpyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN2/c1-2-9-4-3-6(5-7)8-9/h3-4H,2,5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFTKEYVZGCCFHT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC(=N1)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(chloromethyl)-1-ethyl-1H-pyrazole

CAS RN

1172973-66-8
Record name 3-(chloromethyl)-1-ethyl-1H-pyrazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
DVN Rao, ARG Prasad, YN Spoorthy - researchgate.net
Aim: To synthesize a series of novel compounds namely, 4-(3-((substituted)-1H-pyrazol-3-yl-methylsulphonyl)-5-((3, 5, 6-trichloro-pyridin-2-yl-oxymethyl)-[1, 2, 4] triazol–4–yl-methyl)-…
Number of citations: 2 www.researchgate.net
JR Medina, X Tian, WH Li, D Suarez… - Journal of Medicinal …, 2021 - ACS Publications
Elevated expression of the c-MYC oncogene is one of the most common abnormalities in human cancers. Unfortunately, efforts to identify pharmacological inhibitors that directly target …
Number of citations: 2 pubs.acs.org

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